

# Optimization of hydrotreating process to improve distillate quality.

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# Technical Support Center: Optimization of Hydrotreating Processes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydrotreating processes for improved distillate quality.

### **Troubleshooting Guide**

This section addresses specific issues that may arise during hydrotreating experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Unexpected Temperature Increase or Thermal Runaway in the Reactor

Q: My reactor is experiencing a sudden and uncontrolled temperature increase. What are the potential causes and how can I mitigate this?

A: A sudden temperature increase, or thermal runaway, is a critical issue that can damage the catalyst and compromise the experiment's safety and outcome.[1] Key causes include:

• Changes in Feed Composition: An increased concentration of reactive species like olefins in the feedstock can lead to higher reaction rates and excessive heat generation.[1]

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- Reduced Feed Flow: An unexpected decrease in the liquid or gas feed rate can disrupt the heat balance of the reactor.[1]
- Quench Gas Failure: The quench gas system helps control temperature between catalyst beds. A failure in this system can lead to a rapid temperature rise in the downstream beds.[1]
- Exothermic Reactions: Hydrotreating reactions are inherently exothermic. Poor heat management can cause the reaction rate to accelerate uncontrollably.[1]

#### Immediate Corrective Actions:

- Reduce the furnace outlet temperature to lower the reactor inlet temperature.[1]
- If quench gas has failed, attempt to restore it. If unavailable, reduce the reactor inlet temperature to manage the downstream bed temperatures.[1]
- In severe cases, activate the emergency depressurization system to quickly remove reactants from the catalyst.[1]
- Verify and adjust the feed composition if it deviates from the intended experimental parameters.[1]

#### Issue 2: High Differential Pressure Across the Reactor Bed

Q: I am observing a significant pressure drop across my catalyst bed. What could be causing this and what are the solutions?

A: A high-pressure drop can limit the process's efficiency and cycle length.[1] Common causes include:

- Feed Contamination: Particulates such as iron sulfide (from upstream corrosion), clays, or sand in the feed can plug the top of the catalyst bed.[2][3]
- Coke Formation: High temperatures, low hydrogen partial pressure, or processing of unstable feedstocks (like those with high olefin content) can lead to coke deposition on the catalyst.[1][2]

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- Catalyst Fines or Improper Loading: Migration of small catalyst particles or improper loading can block flow channels within the reactor.[2]
- Polymerization: Olefins and diolefins in the feed can polymerize in the preheat train, with the resulting gums fouling the reactor.[4]

Troubleshooting and Mitigation Strategies:

- Improve Feed Filtration: Install finer feed filters to remove particulates before they enter the reactor.[3]
- Catalyst Grading: Use a layered bed of inert materials and larger catalyst particles at the top to trap contaminants and improve flow distribution.[2][3]
- Manage Operating Conditions: Ensure an adequate hydrogen-to-oil ratio and avoid excessive temperatures to minimize coking.[2][3]
- Hydrocarbon Wash: A low-temperature hydrocarbon wash may sometimes help in reducing a mid-bed pressure drop.[2]

Issue 3: Poor Product Quality (Insufficient Sulfur/Nitrogen Removal)

Q: The hydrotreated product does not meet the desired purity specifications. What factors could be leading to poor hydrodesulfurization (HDS) or hydrodenitrogenation (HDN) performance?

A: Unsatisfactory product quality can stem from several operational, mechanical, or catalytic issues.[5]

- Catalyst Deactivation: The catalyst may have lost activity due to coking, metal deposition (e.g., nickel, vanadium), or improper sulfiding during startup.[6][7]
- Feedstock Properties: A change to a heavier or more aromatic feedstock requires more severe operating conditions to achieve the same level of impurity removal.[8][9]
- Low Hydrogen Partial Pressure: Insufficient hydrogen availability slows down the hydrotreating reactions.[10]



- Fluid Maldistribution (Channeling): If the feed is not evenly distributed across the catalyst bed, some of it may have insufficient contact time, leading to incomplete reactions.[1]
- Feed Bypassing the Catalyst: A leak in a heat exchanger or an open bypass line can cause untreated feed to contaminate the product.[11][12]

#### **Investigative Steps:**

- Verify Operating Conditions: Confirm that the temperature, pressure, and hydrogen-to-oil ratio are at the target setpoints.
- Analyze Feedstock: Check for any changes in the feed properties compared to the experimental design.[5][8]
- Review Startup Procedures: Improper catalyst sulfiding is a common cause of poor initial performance.[5][13]
- Check for Channeling: Radial temperature spreads of more than 10°F can indicate maldistribution.[14]

## Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the hydrotreating process.

Q1: How do the main process variables (temperature, pressure, LHSV, H2/Oil ratio) affect distillate quality?

A: Each of these variables plays a crucial role in the hydrotreating process:

- Temperature: Higher temperatures generally increase the rates of HDS and HDN reactions.
   However, excessively high temperatures can lead to unwanted cracking, increased coking, and can be limited by thermodynamic equilibrium for aromatic saturation reactions.[15]
- Pressure (Hydrogen Partial Pressure): A higher hydrogen partial pressure enhances the rates of all hydrotreating reactions and suppresses coke formation, leading to better product quality and longer catalyst life.[10]



- Liquid Hourly Space Velocity (LHSV): LHSV represents the volumetric flow rate of the liquid feed divided by the volume of the catalyst. A lower LHSV means a longer residence time of the feed in contact with the catalyst, which generally results in higher conversion and better impurity removal.[16]
- Hydrogen-to-Oil Ratio: This is the ratio of hydrogen gas to liquid feed. A higher ratio ensures sufficient hydrogen is available for the reactions, helps to strip H2S from the catalyst surface, and aids in vaporizing the feed for better distribution.[10]

Process Variable	Effect on Impurity Removal	Potential Negative Impacts of Excessive Levels
Temperature	Increases reaction rates	Increased coking, unwanted cracking, equilibrium limitations[15]
Pressure	Improves reaction rates, reduces coking	Higher capital and operating costs
LHSV (inverse)	Increases reaction time and conversion	Lower throughput
H2/Oil Ratio	Ensures sufficient H2, improves distribution	Higher recycle gas compressor duty, increased H2 consumption[10]

Q2: How can I minimize hydrogen consumption without compromising product quality?

A: Minimizing hydrogen consumption is critical for process economics. Strategies include:

- Catalyst Selection: For hydrodesulfurization, CoMo (Cobalt-Molybdenum) catalysts favor the hydrogenolysis pathway, which consumes less hydrogen than the hydrogenation pathway favored by NiMo (Nickel-Molybdenum) catalysts.[17]
- Process Optimization: Avoid "over-treating" the product. Operate at the minimum conditions required to meet the target specifications. Fractionating the feed and treating different cuts under tailored conditions can also reduce overall hydrogen consumption.[18]

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 Managing Dissolution Losses: Optimizing the operating temperature of the high-pressure separator can minimize the amount of hydrogen that dissolves in the liquid product.[17]

Q3: What is catalyst sulfiding and why is it important?

A: Hydrotreating catalysts are typically in an oxide form when delivered. Catalyst sulfiding is the process of converting these metal oxides to their active metal sulfide form by reacting them with a sulfur-containing compound (like DMDS - dimethyl disulfide) in the presence of hydrogen.[13][19] This step is critical because the metal sulfides are the active catalytic sites for the hydrotreating reactions.

Key considerations for proper sulfiding:

- Avoid Metal Reduction: Do not expose the catalyst to hydrogen at high temperatures (e.g., > 200°C) without a sufficient concentration of H2S, as this can reduce the metal oxides to a metallic state that will not properly sulfide, leading to a permanent loss of activity.[12][13]
- Control Exotherms: The sulfiding reactions are exothermic. The temperature increase should be carefully controlled to prevent premature coking of the catalyst.[12][13]
- Use Appropriate Liquid Medium: Sulfiding should be carried out using a straight-run feedstock, as cracked stocks containing olefins can cause coking at this stage.[12][13]

Q4: What are the primary modes of catalyst deactivation in hydrotreating?

A: Catalyst deactivation leads to a decline in performance over time, requiring an increase in reactor temperature to maintain product quality. The main deactivation mechanisms are:

- Coke Deposition: Carbonaceous deposits (coke) form on the catalyst surface, blocking active sites and pores. This is often caused by processing heavy or unstable feedstocks at high temperatures.[7]
- Metal Deposition: Impurities in the feedstock, such as nickel, vanadium, and iron, can
  deposit on the catalyst, physically blocking pores and active sites. This is a particularly
  significant issue when processing residues.[6][7]



• Sintering: At very high temperatures, the small metal sulfide crystallites can agglomerate, leading to a loss of active surface area.

Once a catalyst is deactivated, it may be possible to regenerate it by carefully burning off the coke. However, deactivation by metal deposition is generally irreversible.[1]

## **Experimental Protocols**

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol outlines a typical procedure for evaluating the performance of a hydrotreating catalyst.

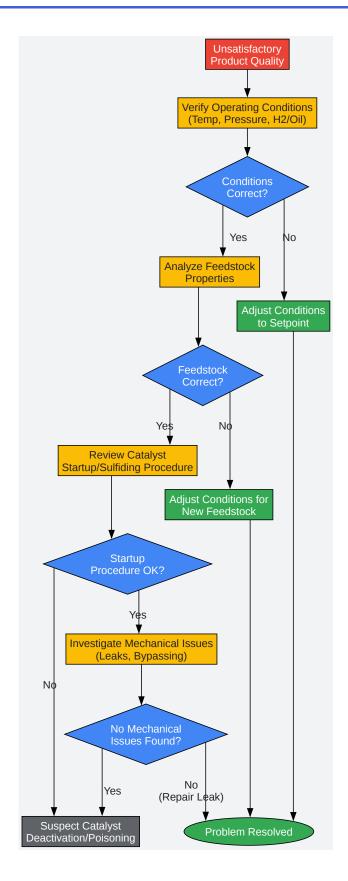
- · Catalyst Loading:
  - Load a known volume of catalyst into the reactor tube.
  - Use inert materials (e.g., silicon carbide) above and below the catalyst bed to ensure good flow distribution and preheating of the feed.
- Leak and Pressure Test:
  - Pressurize the system with an inert gas (e.g., nitrogen) to the planned operating pressure and check for any leaks.
- Catalyst Drying and Sulfiding:
  - Dry the catalyst under a flow of nitrogen at a specified temperature (e.g., 120-150°C) to remove moisture.
  - Introduce the sulfiding feed (e.g., straight-run diesel spiked with 2 wt% DMDS) along with hydrogen.
  - Slowly ramp the temperature according to a pre-defined profile (e.g., a hold at a lower temperature around 200-240°C, followed by a ramp to a higher temperature around 320-360°C). Monitor H2S breakthrough to ensure complete sulfiding.
- Performance Evaluation:



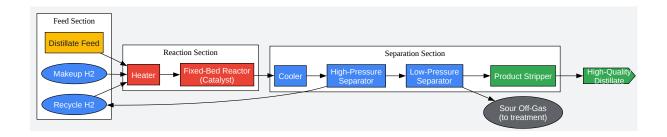
- Introduce the target feedstock at the desired operating conditions (temperature, pressure, LHSV, H2/oil ratio).
- Allow the unit to stabilize for a period of time (e.g., 24-48 hours).
- Collect liquid and gas samples periodically.
- Product Analysis:
  - Analyze the liquid product for sulfur content (e.g., via X-ray fluorescence), nitrogen content (e.g., via chemiluminescence), density, and distillation profile.
  - Analyze the gas product using a gas chromatograph to determine hydrogen consumption and the formation of light hydrocarbons.

## **Visualizations**









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